molecular formula C25H27N7O B2658986 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 920348-71-6

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2658986
CAS No.: 920348-71-6
M. Wt: 441.539
InChI Key: DRNRNHSIDYPOPX-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring structure containing a triazole ring and a pyrimidine ring . This core is substituted with a benzyl group at the 3-position . The molecule also contains a piperazine ring, which is attached to the triazolopyrimidine core .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of a benzyl halide with a triazolopyrimidine derivative in the presence of a base . The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring systems and functional groups. The triazolopyrimidine core is a bicyclic system containing two nitrogen atoms in each ring . The benzyl group is a phenyl ring attached to a methylene (-CH2-) group . The piperazine ring is a six-membered ring containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the various functional groups. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the piperazine ring might participate in reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might confer basicity to the compound. The compound’s solubility, melting point, and boiling point would depend on factors such as its molecular weight and the nature of its functional groups .

Scientific Research Applications

1. Antagonistic Activities on 5-HT2 Receptors

Compounds structurally related to 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one have been synthesized and evaluated for their potential as 5-HT2 and alpha 1 receptor antagonists. Derivatives with specific structural features have shown potent 5-HT2 antagonist activity, suggesting potential applications in neurological and psychiatric disorder treatments. For instance, certain derivatives have been more effective than ritanserin in 5-HT2 receptor antagonism, indicating their utility in exploring the neurochemical pathways involved in conditions like depression and anxiety (Watanabe et al., 1992).

2. Potential Antimicrobial and Antitumor Agents

Research on thiazolopyrimidines and their derivatives, which share a partial structural resemblance to the compound , has highlighted their potential as antimicrobial and antitumor agents. Some derivatives demonstrated promising antimicrobial activity, although they lacked appreciable antitumor activity. This suggests the chemical scaffold's utility in developing new antimicrobial compounds, which could be vital in addressing antibiotic resistance (Said et al., 2004).

3. Antihypertensive Properties

Derivatives of triazolopyrimidines, similar in structure to the compound of interest, have been investigated for their antihypertensive properties. Compounds bearing morpholine, piperidine, or piperazine moieties at specific positions demonstrated promising antihypertensive activity in both in vitro and in vivo models. This research avenue may offer new therapeutic options for managing hypertension, showcasing the structural class's potential in cardiovascular drug development (Bayomi et al., 1999).

Future Directions

The future directions for research involving this compound could include further exploration of its potential uses in the synthesis of biologically active compounds. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O/c1-2-21(20-11-7-4-8-12-20)25(33)31-15-13-30(14-16-31)23-22-24(27-18-26-23)32(29-28-22)17-19-9-5-3-6-10-19/h3-12,18,21H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNRNHSIDYPOPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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